![molecular formula C19H17Cl2N3O2S B2755737 {5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate CAS No. 400087-21-0](/img/structure/B2755737.png)
{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate
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Description
{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C19H17Cl2N3O2S and its molecular weight is 422.32. The purity is usually 95%.
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Scientific Research Applications
Photopharmacology and Drug Delivery
The presence of several reactive substituents, combined with photochromic activity and fluorescent properties, positions this compound as a promising candidate for use as a switching molecule in photopharmacology and drug delivery . Researchers explore its potential in targeted drug release systems and light-controlled therapies.
Antiviral Activity
In a study, the compound demonstrated anti-Tobacco Mosaic Virus (TMV) activity. Its structure was confirmed through techniques like 1H-NMR, mass spectroscopy, and elemental analysis . Investigating its antiviral properties further could lead to novel antiviral agents.
Pyrazole Derivatives
The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was synthesized and its crystal structure determined by X-ray diffraction. This compound belongs to a series of pyrazole derivatives, which often exhibit diverse biological activities . Researchers can explore its derivatives for potential pharmaceutical applications.
Chlorination Reagent Synthesis
5-Chloro-2-pentanone (5C2P) and its derivatives find wide use in pharmaceutical and agrochemical industries. A catalytic approach using bis(trichloromethyl)carbonate (triphosgene) efficiently converts 3-acetyl-1-propanol to 5C2P . Understanding its reactivity and applications in organic synthesis is crucial.
properties
IUPAC Name |
[5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-24-18(21)16(17(23-24)12-27-15-5-3-2-4-6-15)11-26-19(25)22-14-9-7-13(20)8-10-14/h2-10H,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRBDJSBBPGECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=CC=C2)COC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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